molecular formula C11H19Cl2N B3024868 (3-Chloroadamantan-1-yl)methanamine hydrochloride CAS No. 90812-22-9

(3-Chloroadamantan-1-yl)methanamine hydrochloride

Cat. No.: B3024868
CAS No.: 90812-22-9
M. Wt: 236.18 g/mol
InChI Key: DCTIAJGMQGWSRX-UHFFFAOYSA-N
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Description

(3-Chloroadamantan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19Cl2N It is known for its unique adamantane structure, which is a tricyclic hydrocarbon

Mechanism of Action

Mode of Action

The mode of action of (3-Chloroadamantan-1-yl)methanamine hydrochloride is not well-studied. As a derivative of adamantanamine, it may share some of its parent compound’s interactions with biological targets. The addition of the chlorine atom could significantly alter its interactions and resulting changes .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

Given its structural similarity to adamantanamine, it may have similar effects, but the presence of the chlorine atom could also result in unique effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Chloroadamantan-1-yl)methanamine hydrochloride are not fully understood yet. It is known that the adamantane moiety in its structure can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

Preliminary studies suggest that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 310-312°C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that it interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroadamantan-1-yl)methanamine hydrochloride typically involves the chlorination of adamantane followed by amination. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

(3-Chloroadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • (1-Adamantyl)methanamine hydrochloride
  • (3-Bromoadamantan-1-yl)methanamine hydrochloride
  • (3-Iodoadamantan-1-yl)methanamine hydrochloride

Comparison: (3-Chloroadamantan-1-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and iodine analogs, the chlorine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3-chloro-1-adamantyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTIAJGMQGWSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90812-22-9
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90812-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-chloroadamantan-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloroadamantan-1-yl)methanamine hydrochloride
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